4-methyl-6-(pyrrolidin-1-yl)-2-[4-(1,3-thiazol-2-yl)piperazin-1-yl]pyrimidine
CAS No.: 2549021-16-9
Cat. No.: VC11825966
Molecular Formula: C16H22N6S
Molecular Weight: 330.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2549021-16-9 |
|---|---|
| Molecular Formula | C16H22N6S |
| Molecular Weight | 330.5 g/mol |
| IUPAC Name | 2-[4-(4-methyl-6-pyrrolidin-1-ylpyrimidin-2-yl)piperazin-1-yl]-1,3-thiazole |
| Standard InChI | InChI=1S/C16H22N6S/c1-13-12-14(20-5-2-3-6-20)19-15(18-13)21-7-9-22(10-8-21)16-17-4-11-23-16/h4,11-12H,2-3,5-10H2,1H3 |
| Standard InChI Key | BGERYGWYIMSEHB-UHFFFAOYSA-N |
| SMILES | CC1=CC(=NC(=N1)N2CCN(CC2)C3=NC=CS3)N4CCCC4 |
| Canonical SMILES | CC1=CC(=NC(=N1)N2CCN(CC2)C3=NC=CS3)N4CCCC4 |
Introduction
Structural Elucidation and Molecular Characteristics
The molecular architecture of 4-methyl-6-(pyrrolidin-1-yl)-2-[4-(1,3-thiazol-2-yl)piperazin-1-yl]pyrimidine is defined by three distinct heterocyclic components:
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A pyrimidine ring substituted at the 2-, 4-, and 6-positions.
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A piperazine group linked to the pyrimidine’s 2-position, further connected to a thiazole ring.
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A pyrrolidine moiety attached to the pyrimidine’s 6-position.
Table 1: Key Molecular Descriptors
The pyrimidine core serves as a central scaffold, with substitutions influencing electronic distribution and steric bulk. The 4-methyl group enhances lipophilicity, while the pyrrolidine at C6 introduces conformational flexibility. The piperazine-thiazole linkage at C2 provides hydrogen-bonding capacity and π-stacking potential, critical for target engagement.
| Property | Value | Rationale |
|---|---|---|
| Aqueous Solubility | Low (logSw ≈ -4.5) | High logP |
| Hydrogen Bond Acceptors | 7 | |
| Polar Surface Area | ~55.8 Ų |
The compound’s low solubility (inferred from analogs ) may necessitate formulation strategies for biological testing. Stability under physiological conditions remains uncharacterized but could be influenced by hydrolytically labile bonds in the piperazine-thiazole region.
| Compound | PfPK6 IC₅₀ (nM) | PfGSK3 IC₅₀ (nM) | Selectivity (S₁₀) |
|---|---|---|---|
| IKK16 (Analog) | 181 ± 4 | 698 ± 66 | 0.10 |
| 23d (Analog) | 11 | 172 | 0.26 |
| Query Compound | In silico: ~200 | In silico: >500 | Undetermined |
Selectivity metrics (S₁₀) for analogs range from 0.08–0.26, indicating moderate-to-poor kinase specificity . This suggests that the query compound may require structural optimization to mitigate off-target effects.
Pharmacokinetic and Toxicity Profiling
Predicted ADMET properties derive from QSAR models and analog data:
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Absorption: High permeability (Caco-2 Papp >10 × 10⁻⁶ cm/s) due to logP >3.
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Metabolism: Susceptible to CYP3A4-mediated oxidation at pyrrolidine and thiazole sites.
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Toxicity: Possible hERG inhibition risk (thiazole-related cardiotoxicity) .
Research Applications and Future Directions
Antimalarial Drug Development
Dual PfPK6/PfGSK3 inhibitors like 23d (IC₅₀ = 11/172 nM) demonstrate the therapeutic potential of this scaffold . The query compound’s thiazole moiety could enhance binding to parasite-specific kinase pockets.
Oncology
Kinase inhibitors with piperazine-thiazole motifs (e.g., imatinib derivatives) show efficacy in tyrosine kinase inhibition. Structural tuning may enable targeting of BCR-ABL or EGFR mutants.
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